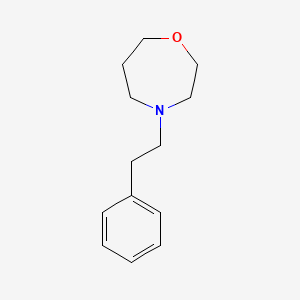
4-Phenethyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives has been achieved from N-propargylamines . This method has seen significant growth due to its high atom economy and shorter synthetic routes . Another method involves the reaction of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides .Molecular Structure Analysis
The molecular structure of 1,4-oxazepane has an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da . The structure of 4-Phenethyl-1,4-oxazepane is a derivative of this base structure.Chemical Reactions Analysis
The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone significant development in recent years . The reactions involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Scientific Research Applications
New Synthetic Routes and Derivatives
- Synthesis from N-Propargylamines : A review of new developments in the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines highlights their importance in organic synthesis, focusing on atom economy and shorter synthetic routes (Vessally et al., 2016).
Catalysis and Enantioselective Synthesis
- Catalysis for Enantioselective Reactions : Copper complexes with oxazoline derivatives have been used as efficient catalysts for enantioselective cyclopropane formation and transfer hydrogenations, demonstrating the versatility of oxazoline-based ligands in catalysis (Müller et al., 1991).
Pharmaceutical Applications
- Dopamine D4 Receptor Ligands : A study on the synthesis of new series of morpholine and 1,4-oxazepane derivatives with selectivity for the dopamine D4 receptor suggests potential applications in developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Liquid Crystals and Optical Materials
- Heterocyclic Liquid Crystals : Research into the synthesis and mesomorphic studies on heterocyclic liquid crystals with 1,3-oxazepine cores points to applications in advanced materials with high phase transition temperatures and potential use in display technologies (Yeap et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of 1,4-oxazepane and its derivatives from N-propargylamines has seen significant growth in recent years, indicating a promising future direction . Additionally, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine represents another potential area of future research .
Properties
IUPAC Name |
4-(2-phenylethyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSSGGVCOAEKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
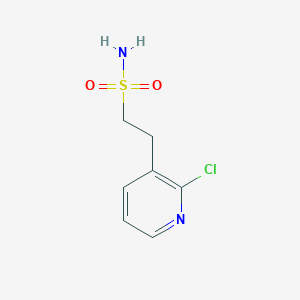

![2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2601136.png)
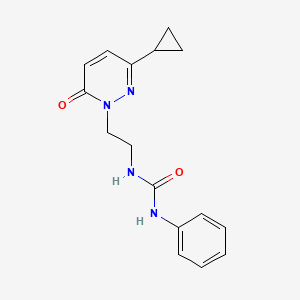
![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2601139.png)
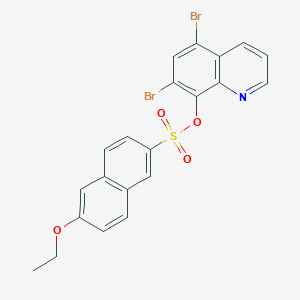
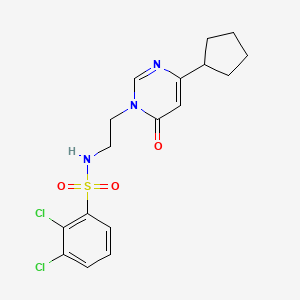
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2601143.png)
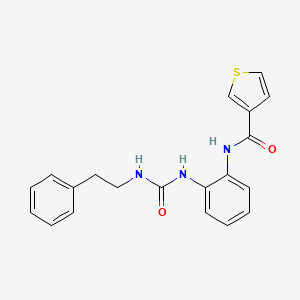

![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)
![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)
![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)
